molecular formula C8H8O3 B13837812 3-Acetyl-6-methyl-2-oxo-2h-pyran

3-Acetyl-6-methyl-2-oxo-2h-pyran

Cat. No.: B13837812
M. Wt: 152.15 g/mol
InChI Key: LZUNNUZJBSBFRE-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylpyran-2-one is an organic compound belonging to the class of pyranones. It is known for its distinctive structure, which includes a pyran ring substituted with acetyl and methyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-6-methylpyran-2-one can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetaldehyde in the presence of an acid catalyst such as concentrated sulfuric acid . Another method includes the reaction of 3-acetyl-2-hydroxy-6-methylpyran-4-one with enamines, leading to the formation of β-triketone derivatives .

Industrial Production Methods: Industrial production of 3-acetyl-6-methylpyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-methylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-6-methylpyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-6-methylpyran-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-6-methylpyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-acetyl-6-methylpyran-2-one

InChI

InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3

InChI Key

LZUNNUZJBSBFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)C(=O)C

Origin of Product

United States

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